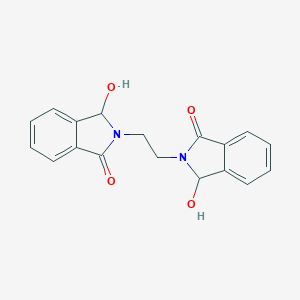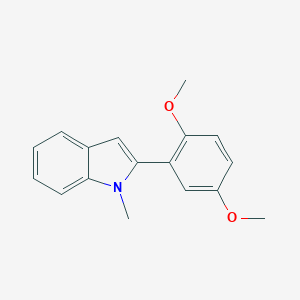![molecular formula C26H22N2O3S B277001 N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277001.png)
N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as DBIMBIS, is a sulfonamide derivative that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule possesses a unique structure that makes it an attractive target for drug development, and recent scientific research has explored its synthesis, mechanism of action, and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, making N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide a potential anticancer agent. N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of inflammation. Inhibition of PDE4 can lead to the suppression of inflammatory responses, making N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide a potential anti-inflammatory agent.
Biochemical and Physiological Effects
N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been shown to inhibit the proliferation of cancer cells, suggesting that it may have potential as a cytostatic agent. Additionally, N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines, which are molecules involved in the initiation and maintenance of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several advantages for lab experiments, including its high purity and stability. It can be synthesized in large quantities with good reproducibility, making it a suitable compound for high-throughput screening assays. However, N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has some limitations for lab experiments, including its relatively low solubility in aqueous solutions. This can make it difficult to administer in vivo and may limit its bioavailability.
Zukünftige Richtungen
There are several future directions for scientific research on N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One potential direction is the development of novel derivatives of N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide with improved pharmacological properties. Another direction is the investigation of the potential use of N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide and its potential therapeutic applications in other diseases. Overall, N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has shown promising results in scientific research studies and has the potential to be developed into a valuable therapeutic agent.
Synthesemethoden
The synthesis of N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the reaction of 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride with benzylamine in the presence of a base. This reaction results in the formation of N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide as a white solid, which can be purified through recrystallization. This synthesis method has been optimized to produce high yields of N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide with good purity, making it a suitable method for large-scale production.
Wissenschaftliche Forschungsanwendungen
N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anticancer activity against several cancer cell lines, including breast cancer, prostate cancer, and lung cancer. N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been investigated for its potential use as an antiviral agent, with promising results against the hepatitis C virus. Additionally, N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied for its potential as a neuroprotective agent, with evidence suggesting that it may protect against oxidative stress-induced neuronal damage.
Eigenschaften
Molekularformel |
C26H22N2O3S |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
N,N-dibenzyl-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C26H22N2O3S/c1-27-23-15-16-24(21-13-8-14-22(25(21)23)26(27)29)32(30,31)28(17-19-9-4-2-5-10-19)18-20-11-6-3-7-12-20/h2-16H,17-18H2,1H3 |
InChI-Schlüssel |
ITZKTHBSRJZDKT-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5)C=CC=C3C1=O |
Kanonische SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5)C=CC=C3C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Oxo-4-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B276921.png)
![3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B276922.png)
![N-(4-cyanophenyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B276923.png)
![1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B276924.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-1-yl)ethanone](/img/structure/B276927.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(4-phenylpiperazin-1-yl)butane-1,4-dione](/img/structure/B276931.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B276936.png)
![3-{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276937.png)

![{2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276947.png)